molecular formula C12H9BrN2O2 B11966623 N'-(3-Bromobenzylidene)-2-furohydrazide

N'-(3-Bromobenzylidene)-2-furohydrazide

Cat. No.: B11966623
M. Wt: 293.12 g/mol
InChI Key: NIANEQCIOLRIRH-RIYZIHGNSA-N
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Description

N’-(3-Bromobenzylidene)-2-furohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a bromobenzylidene group attached to a furohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-(3-Bromobenzylidene)-2-furohydrazide can be synthesized through the condensation reaction between 3-bromobenzaldehyde and 2-furohydrazide. The reaction typically takes place in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for N’-(3-Bromobenzylidene)-2-furohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(3-Bromobenzylidene)-2-furohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The bromine atom in the benzylidene group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the furohydrazide moiety.

    Reduction: Aminated derivatives of the compound.

    Substitution: Substituted benzylidene derivatives with various functional groups.

Scientific Research Applications

N’-(3-Bromobenzylidene)-2-furohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has potential as a fluorescent probe for detecting metal ions in biological systems.

    Medicine: Research suggests it may have anti-cancer properties by inducing apoptosis in cancer cells.

    Industry: It can be used as a ligand in the synthesis of metal-organic frameworks (MOFs) for gas storage and separation.

Mechanism of Action

The exact mechanism of action of N’-(3-Bromobenzylidene)-2-furohydrazide is not fully understood. it is believed to induce apoptosis in cancer cells by inhibiting the activity of certain enzymes involved in cell survival pathways. Additionally, the compound can bind to metal ions, leading to changes in fluorescence intensity, which can be used for sensing applications.

Comparison with Similar Compounds

Similar Compounds

    N’-(3-Bromobenzylidene)nonanohydrazide: Known for its anti-cancer properties and use as a fluorescent probe.

    N’-(3-Bromobenzylidene)-4-chlorobenzenesulfonohydrazide:

Uniqueness

N’-(3-Bromobenzylidene)-2-furohydrazide stands out due to its unique combination of a bromobenzylidene group and a furohydrazide moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H9BrN2O2

Molecular Weight

293.12 g/mol

IUPAC Name

N-[(E)-(3-bromophenyl)methylideneamino]furan-2-carboxamide

InChI

InChI=1S/C12H9BrN2O2/c13-10-4-1-3-9(7-10)8-14-15-12(16)11-5-2-6-17-11/h1-8H,(H,15,16)/b14-8+

InChI Key

NIANEQCIOLRIRH-RIYZIHGNSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C=N/NC(=O)C2=CC=CO2

Canonical SMILES

C1=CC(=CC(=C1)Br)C=NNC(=O)C2=CC=CO2

Origin of Product

United States

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